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molecular formula C3H5NO2 B1237270 Isonitrosoacetone CAS No. 306-44-5

Isonitrosoacetone

Cat. No. B1237270
M. Wt: 87.08 g/mol
InChI Key: OVGLVOLWBBGQHS-DUXPYHPUSA-N
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Patent
USRE030563

Procedure details

The intermediate 2-amino-5-methylpyrazine is prepared stepwise, starting with 2-oxopropanal 1-oxime. This oxime is allowed to react with aminomalononitrile tosylate [prepared by the method of Ferris et al., J. Am. Chem. Soc. 88, 3829 (1966)], to yield 2-amino-3-cyano-5-methylpyrazine 1-oxide. The pyrazine 1-oxide prepared in this manner is allowed to react with phosphorous trichloride to yield 2-amino-3-cyano-5-methylpyrazine. This 2-amino-3-cyano-5-methylpyrazine is hydrolyzed with aqueous sodium hydroxide to yield 2-amino-3-carboxy-5-methylpyrazine, which, when heated in tetrahydronaphthalene, is decarboxylated to yield the desired 2-amino-5-methylpyrazine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=[C:2]([CH3:6])[CH:3]=[N:4][OH:5].S(C1C=CC(C)=CC=1)(O)(=O)=O.[NH2:18][CH:19]([C:22]#[N:23])[C:20]#[N:21]>>[NH2:21][C:20]1[CH:19]=[N:18][C:2]([CH3:6])=[CH:3][N:4]=1.[NH2:23][C:22]1[C:19]([C:20]#[N:21])=[N:18][C:2]([CH3:6])=[CH:3][N+:4]=1[O-:5] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(C=NO)C
Step Two
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)C1=CC=C(C)C=C1.NC(C#N)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by the method of Ferris et al., J

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(N=C1)C
Name
Type
product
Smiles
NC1=[N+](C=C(N=C1C#N)C)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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